![molecular formula C19H20N4O2 B2968806 4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2097902-48-0](/img/structure/B2968806.png)
4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its physical and chemical properties. Unfortunately, the specific molecular structure analysis for “4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide” is not available .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “this compound” are not available .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Activity
- Heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, have been synthesized for exploring their potential biological activities. The reactivity towards nitrogen nucleophiles of similar compounds has been investigated, showing the versatility in synthesizing a wide range of heterocycles with potential applications in medicinal chemistry (Mohareb et al., 2004).
Anticancer Activity
- Novel benzamide derivatives bearing the pyrazole or indazole nucleus have been synthesized and evaluated for their biological activity. Preliminary tests showed significant antiproliferative activity against human lung carcinoma cells, indicating the potential of these compounds in cancer therapy (Raffa et al., 2019).
Antiviral Activity
- Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized and tested in vitro for their anti-influenza A virus (subtype H5N1) activity. Several compounds showed significant antiviral activities, highlighting the therapeutic potential of these compounds against bird flu influenza (Hebishy et al., 2020).
Antituberculosis Activity
- Thiazole-aminopiperidine hybrid analogs were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis. One compound, in particular, showed promising activity in in vitro assays, suggesting its potential as a novel therapeutic agent for tuberculosis (Jeankumar et al., 2013).
Synthesis and Characterization
- Liquid crystalline compounds have been synthesized and characterized, showing potential applications in materials science and drug delivery systems. The synthesis approach and the morphological structure of these compounds offer insights into the development of new materials (Qingjun, 2007).
Mecanismo De Acción
Target of Action
The primary target of 4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is the chemokine (C-X-C motif) receptor 3 (CXCR3) . This receptor plays a crucial role in the immune response, particularly in the migration and activation of immune cells .
Mode of Action
This compound acts as a potent and selective antagonist of CXCR3 . By binding to this receptor, it prevents the interaction of the receptor with its natural ligands, thereby inhibiting the downstream signaling pathways that lead to immune cell activation and migration .
Biochemical Pathways
The action of this compound affects the CXCR3 signaling pathway . This pathway is involved in various immune responses, including the recruitment of immune cells to sites of inflammation. By inhibiting CXCR3, the compound can modulate these immune responses .
Pharmacokinetics
The pharmacokinetics of this compound are dose- and time-dependent . The compound is metabolized by CYP3A, resulting in the formation of two primary metabolites . These metabolites, in turn, undergo further metabolism by CYP3A . This biotransformation process impacts the bioavailability of the compound .
Result of Action
The antagonistic action of this compound on CXCR3 leads to a modulation of the immune response . Specifically, it can inhibit the migration and activation of immune cells, potentially reducing inflammation and other immune-related symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds that induce or inhibit CYP3A can affect the metabolism and hence the pharmacokinetics of the compound . Furthermore, factors such as pH and temperature can impact the stability of the compound .
Safety and Hazards
Propiedades
IUPAC Name |
4-ethoxy-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-18-7-5-15(6-8-18)19(24)21-10-11-23-14-17(13-22-23)16-4-3-9-20-12-16/h3-9,12-14H,2,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAECYAOSNHALTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
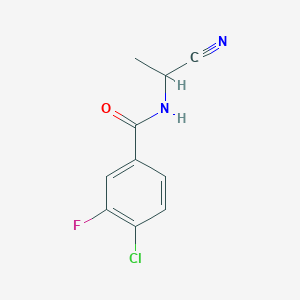

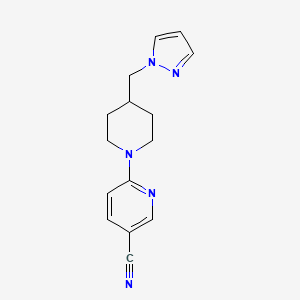
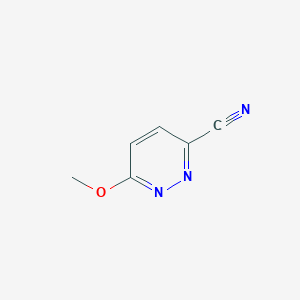
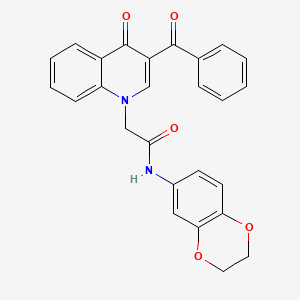
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2968733.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-phenoxyphenyl)amino)formamide](/img/structure/B2968735.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2968737.png)
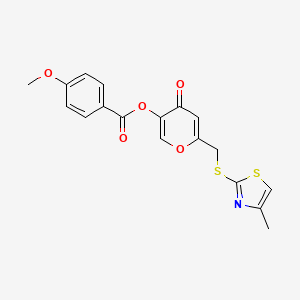
![2,5-dimethyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide](/img/structure/B2968741.png)
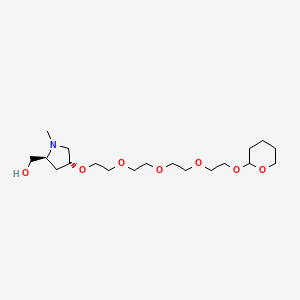
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968746.png)
